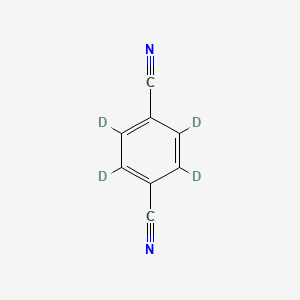

Terephthalonitrile-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

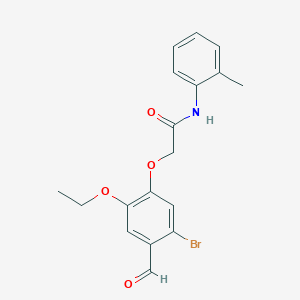

Terephthalonitrile is a colorless needle crystal with a melting point of 225℃ and a relative density of 1.30 . It is insoluble in water, slightly soluble in ethanol and hot ether, and soluble in hot benzene and hot acetic acid . It is mainly used in the production of polyester resins and polyester fibers .

Synthesis Analysis

Terephthalonitrile can be synthesized from p-xylene as a raw material to perform catalytic oxidation reaction in the presence of a vanadium catalyst . The reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides in liquid ammonia leads to the corresponding 4-(ω-X-alkyl)benzonitriles .

Molecular Structure Analysis

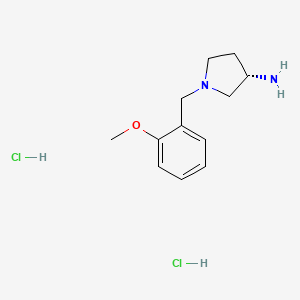

Terephthalonitrile contains a total of 14 bonds; 10 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .

Chemical Reactions Analysis

The main products of the reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides in liquid ammonia are the corresponding 4-(ω-X-alkyl)benzonitriles . Similar reactions of benzonitrile radical anion sodium salt lead to ω-X-alkylbenzenes .

Physical And Chemical Properties Analysis

Terephthalonitrile has a molecular weight of 128.13, a density of 1.3g/cm3 at 25℃, a melting point of 221-225 °C, a boiling point of 227.54°C, and a flash point of 142.8°C . It is insoluble in water, slightly soluble in ethanol, acetone, and hot ether, and soluble in hot benzene and hot acetic acid .

Aplicaciones Científicas De Investigación

Production of N-containing Chemicals

Terephthalonitrile-d4 is used in the selective production of N-containing chemicals from polyethylene terephthalate (PET) via a catalytic fast pyrolysis with ammonia (CFP-A) process . The carboxyl group in PET plastic is efficiently utilized for the selective production of terephthalonitrile and benzonitrile by controlling the catalysts and pyrolysis parameters .

Synthesis from Waste Polyester Plastics

Terephthalonitrile-d4 can be synthesized from waste polyester plastics (polyethylene terephthalate) via an in situ catalytic pyrolysis process . This process is a successful way to recycle waste PET into Terephthalonitrile-d4 .

Production of Aromatic Nitriles

Terephthalonitrile-d4 is an important kind of aromatic nitriles with wide applications . Especially in the pesticide production industry, aromatic nitriles can be used as raw materials to synthesize a variety of pesticides .

Luminescent Properties

Mechanochemical reactions of benzene-1,4-dicarboxylate (BDC 2−) and lanthanide carbonates yield phase pure lanthanide coordination polymers, which are isostructural with Tb2 (1,4-BDC)3 (H2O)4 . Upon excitation with UV light, these compounds display strong emissions, characteristic for the respective optically active lanthanide ion .

Photocatalysis and Electrocatalysis

Rare earth MOFs have the potential for application in photocatalysis and electrocatalysis . Different ligands including 1,4-benzene dicarboxylic acid (BDC), 1,3,5-benzenetricarboxylic acid (BTC), the zeolite imidazole framework (ZIF), and some uncommon rare earth MOFs materials are used .

Applications in Organic Photosensitizers

Terephthalonitrile-d4, as a novel organic photosensitizer, has shown excellent catalytic performance in visible-light-induced radical reactions .

7. Construction of Hyper-crosslinked Porous Organic Polymers (POPs) A series of hyper-crosslinked porous organic polymers (POPs) were constructed by a facile Friedel–Crafts alkylation reaction of the photoactive unit 1,2,3,5-tetrakis (carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) with formaldehyde dimethyl acetal (FDA) .

Safety and Hazards

Terephthalonitrile is toxic and can irritate the respiratory tract and mucous membranes . It has a strong toxicity to the central nervous system and can also be absorbed through the skin to cause poisoning . It should be avoided from inhalation or skin contact . The production equipment should be sealed, and operators should wear protective equipment . It should be stored in a dry, ventilated place .

Direcciones Futuras

Terephthalonitrile-derived nitrogen-rich networks have been developed successfully for supercapacitor applications . This suggests that Terephthalonitrile-d4 could potentially be used in the development of high-performance electrode materials for energy storage applications.

Relevant Papers

- A paper titled “Sustainable Production of Terephthalonitrile Via in Situ Catalytic Pyrolysis of Pet with Urea Over Commercial Γ-Al2o3” discusses the synthesis of Terephthalonitrile from waste polyester plastics via in situ catalytic pyrolysis process .

- Another paper titled “3‐Ligated Phenothiazinyl‐terephthalonitrile Dyads and Triads” discusses the synthesis of Terephthalonitrile derivatives .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFKXOIODIUJO-RHQRLBAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terephthalonitrile-d4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)